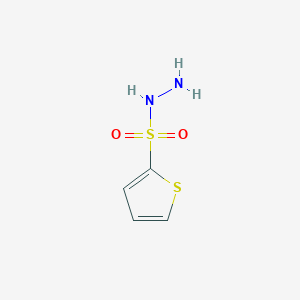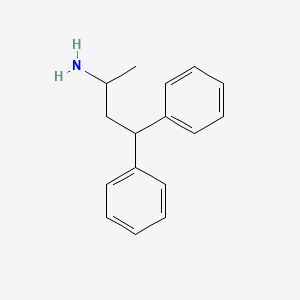
4,4-Diphenylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenylbutan-2-amine is an organic compound with the molecular formula C16H19N. It is a derivative of diphenylpropylamine and is known for its complex structure and diverse applications in scientific research and industry.
Vorbereitungsmethoden
The preparation of 4,4-Diphenylbutan-2-amine involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield this compound.
Analyse Chemischer Reaktionen
4,4-Diphenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Methylation: As mentioned in the preparation methods, methylation is a key reaction in its synthesis.
Wissenschaftliche Forschungsanwendungen
4,4-Diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Diphenylbutan-2-amine involves its interaction with molecular targets and pathways. It is known to act as a ligand for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
4,4-Diphenylbutan-2-amine can be compared with other similar compounds such as:
3-Phenylpropylamine: Another phenylpropylamine derivative with similar structural features.
1-Methyl-3-phenylpropylamine: A related compound with a slightly different structure.
Diphenylpropylamine: The parent compound from which this compound is derived.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C16H19N |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |
InChI-Schlüssel |
DJMZXBCLPVSJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


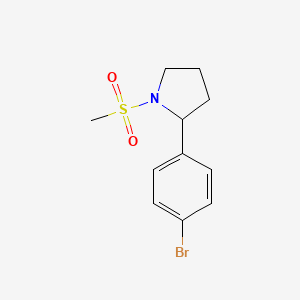
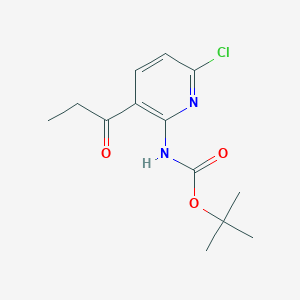
![6-Methylimidazo[1,5-A]pyridine](/img/structure/B8805214.png)
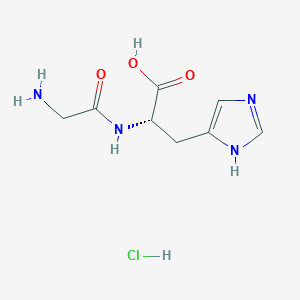
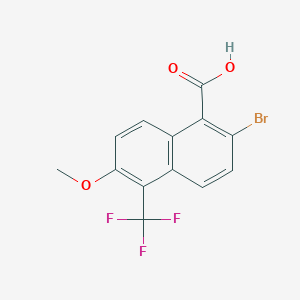
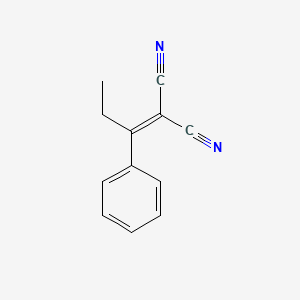
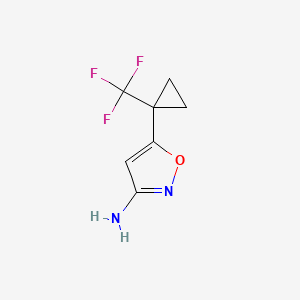
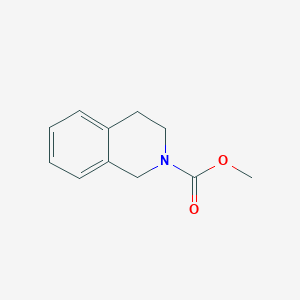
![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)
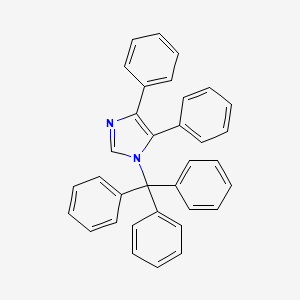
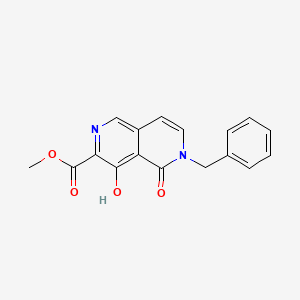
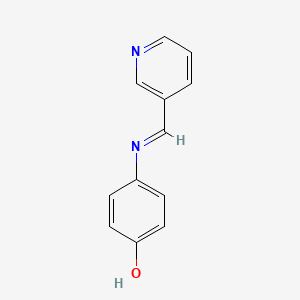
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
